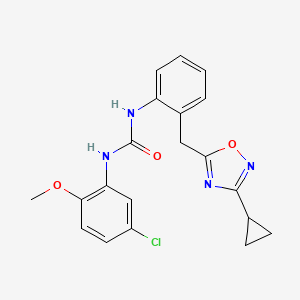
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O3, with a molecular weight of 333.77 g/mol. The presence of the 1,2,4-oxadiazole moiety is significant as it is known for various biological activities, including anticancer effects.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities by targeting specific enzymes and proteins involved in cancer cell proliferation. These include:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
The hybridization of oxadiazoles with other pharmacophores enhances their therapeutic potential by improving binding affinity and specificity to these targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In vitro studies have shown that related compounds can inhibit telomerase activity and HDAC, leading to reduced cancer cell viability. Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- A study focusing on structure-activity relationships (SAR) noted that modifications to the oxadiazole ring significantly influence anticancer efficacy, suggesting a pathway for optimizing therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests reveal that derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported between 20–40 µM, indicating promising antimicrobial effects compared to standard antibiotics .
Case Studies
- Case Study on Anticancer Efficacy : A recent study explored the effects of similar oxadiazole derivatives on human breast cancer cells (MCF7). The results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against multi-drug resistant strains of S. aureus. The tested compound showed MIC values lower than those of conventional treatments, suggesting its potential as an alternative therapeutic agent .
Summary of Findings
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-17-9-8-14(21)11-16(17)23-20(26)22-15-5-3-2-4-13(15)10-18-24-19(25-28-18)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSCHQSAOUZBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














